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Compound of Interest

Tert-Butyl (2-(4-aminophenyl)-2-
Compound Name:
methylpropyl)carbamate

Cat. No.: B190273

In-Depth Technical Guide: Tert-Butyl (2-(4-
aminophenyl)-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-
methylpropyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a
primary aromatic amine. While detailed experimental data for this specific compound is limited
in publicly available literature, this document consolidates its known properties and provides
logical, extrapolated methodologies for its synthesis and characterization based on established
chemical principles and data from structurally similar compounds. This guide is intended to
serve as a valuable resource for researchers utilizing this molecule as a building block in
organic synthesis and drug discovery, particularly in the construction of more complex
molecular architectures.

Molecular Structure and Properties

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a chemical compound with the
molecular formula C15H24N202.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting
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group on a primary amine, which is attached to a neopentyl-like backbone, and a 4-
aminophenyl group.

Quantitative Data Summary

The known quantitative data for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is
summarized in the table below for easy reference.

Property Value Reference(s)
Molecular Formula C15H24N202 [1]
Molecular Weight 264.37 g/mol [1]
CAS Number 180081-10-1 [1]

Structural Diagram

The molecular structure of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is
depicted below.

Caption: Molecular structure of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Tert-Butyl (2-(4-
aminophenyl)-2-methylpropyl)carbamate is not readily available in the surveyed literature, a
logical synthetic route can be proposed based on standard organic chemistry methodologies
for the Boc protection of amines.

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of a suitable diamine precursor with di-tert-
butyl dicarbonate (Boc)20. A plausible precursor is 2-(4-aminophenyl)-2-methylpropan-1-
amine. The selective mono-Boc protection of the aliphatic primary amine over the aromatic
amine can be achieved under controlled reaction conditions.
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Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical)

Reaction Setup: To a solution of 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a
suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-
butyl dicarbonate (1.0-1.1 eq) is added portion-wise at 0 °C.

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred
for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

Workup: Upon completion, the reaction mixture is quenched with water or a saturated
agueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous
layer is extracted with the organic solvent.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel to afford the desired Tert-Butyl (2-(4-aminophenyl)-2-
methylpropyl)carbamate.

Predicted Analytical and Spectroscopic Data

In the absence of published experimental spectra for Tert-Butyl (2-(4-aminophenyl)-2-

methylpropyl)carbamate, the following data is predicted based on the analysis of its

functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Predicted)

13C NMR (Predicted)

Chemical Shift (ppm) Assignment

~7.0-7.2 (d, 2H, Ar-H)

~6.6-6.8 (d, 2H, Ar-H)

~4.8-5.2 (br s, 1H, NH-Boc)
~3.5-3.8 (br s, 2H, NH2 aromatic)
~3.0-3.2 (d, 2H, CH2-NHBoc)
~14 (s, 9H, C(CHs3)3)

~1.2 (s, 6H, C(CHs)z2)

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M]*) or, more likely, a

protonated molecular ion peak ([M+H]*) in soft ionization techniques like Electrospray

lonization (ESI).

Technique Expected m/z Fragment
ESI-MS 265.19 [M+H]*
209.13 [M - CaHs]*

165.13 [M - Boc]*

57.07 [CaHo]* (tert-butyl cation)

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H, C=0, and

aromatic C-H bonds.
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Frequency (cm™?) Vibrational Mode Functional Group

Primary aromatic amine (NHz)

~3400-3200 N-H stretch

and carbamate (N-H)
~3050-3000 C-H stretch Aromatic C-H
~2970-2850 C-H stretch Aliphatic C-H
~1680-1700 C=0 stretch Carbamate carbonyl
~1600, ~1500 C=C stretch Aromatic ring
~1520 N-H bend Carbamate
~1160 C-O stretch Carbamate

Applications in Drug Development and Research

Molecules like Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate are valuable
intermediates in medicinal chemistry and organic synthesis. The presence of two distinct amine
functionalities, one protected and one free, allows for sequential and site-selective chemical
modifications.

The free aromatic amine can undergo a variety of transformations, including:

Amide bond formation

Sulfonamide formation

Diazotization followed by Sandmeyer-type reactions

Buchwald-Hartwig or Ullmann coupling reactions

Following these modifications, the Boc-protecting group on the aliphatic amine can be readily
removed under acidic conditions to liberate the primary amine for further functionalization. This
orthogonal protection strategy makes this compound a versatile building block for the synthesis
of complex molecules, including libraries of compounds for drug screening and the
development of novel pharmaceutical agents.
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Conclusion

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a useful chemical intermediate
with significant potential in synthetic organic chemistry. While detailed experimental data is
sparse, this guide provides a solid foundation of its known properties and predicted analytical
data. The proposed synthetic workflow and discussion of its potential applications are intended
to aid researchers in the effective utilization of this compound in their scientific endeavors.
Further experimental validation of the predicted data is encouraged to enrich the collective
understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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